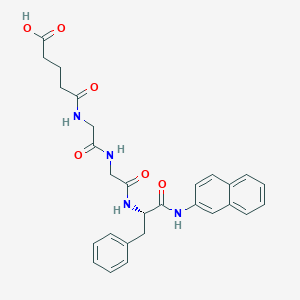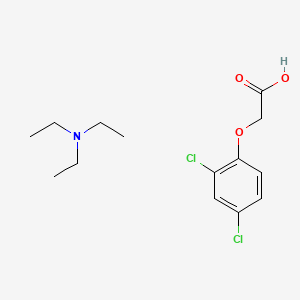
2,4-D-triethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-D-triethylammonium is synthesized by reacting 2,4-dichlorophenoxyacetic acid with triethylamine. The reaction typically occurs in an aqueous medium, where the acid and amine form a salt. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often formulated into various herbicidal products for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-D-triethylammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce simpler phenoxy compounds .
Applications De Recherche Scientifique
2,4-D-triethylammonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Employed in the formulation of herbicidal products for agricultural and non-agricultural use
Mécanisme D'action
The mechanism of action of 2,4-D-triethylammonium involves its absorption through the roots of plants, where it increases the biosynthesis and production of ethylene. This leads to uncontrolled cell division and damage to the vascular tissue, ultimately causing the death of the targeted broad-leaved weeds .
Comparaison Avec Des Composés Similaires
2,4-D-triethylammonium is compared with other similar compounds such as:
- 2,4-D-dimethylammonium
- 2,4-D-ethylhexyl ester
- 2,4-D-isopropylamine
These compounds share similar herbicidal properties but differ in their chemical structure, solubility, and specific applications. This compound is unique due to its specific formulation with triethylamine, which provides distinct advantages in terms of efficacy and application .
Propriétés
Numéro CAS |
2646-78-8 |
|---|---|
Formule moléculaire |
C14H21Cl2NO3 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C6H15N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4-7(5-2)6-3/h1-3H,4H2,(H,11,12);4-6H2,1-3H3 |
Clé InChI |
FEGJYGNUIXVOOQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)

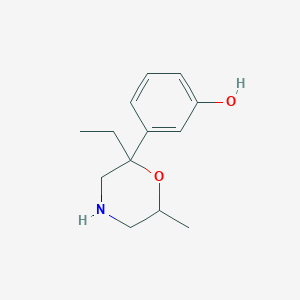
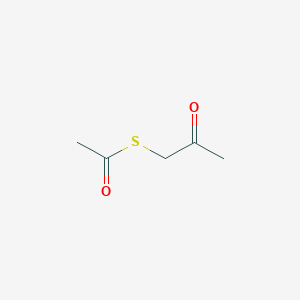
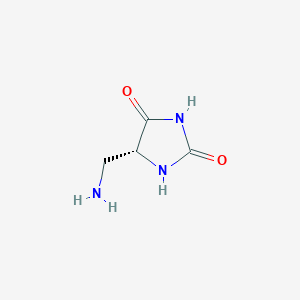
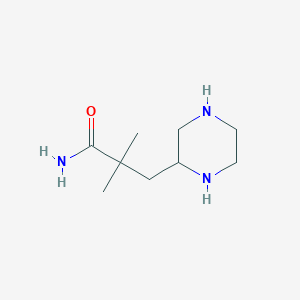
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)


